molecular formula C16H22N5O8P B025368 M-8-Heiap CAS No. 110090-92-1

M-8-Heiap

Cat. No. B025368
M. Wt: 443.35 g/mol
InChI Key: CWTWQHCGTODVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-8-Heiap is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

M-8-Heiap has shown promising results in various scientific research applications, including:
1. Antimicrobial activity: M-8-Heiap has been shown to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
2. Anticancer activity: M-8-Heiap has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells, making it a potential candidate for the development of new anticancer drugs.
3. Environmental remediation: M-8-Heiap has been shown to be effective in removing heavy metals from contaminated water, making it a potential candidate for the development of new environmental remediation technologies.

Mechanism Of Action

The mechanism of action of M-8-Heiap is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in target cells. This leads to DNA damage and cell death in cancer cells and antimicrobial activity against bacteria and fungi.

Biochemical And Physiological Effects

M-8-Heiap has been shown to have various biochemical and physiological effects, including:
1. Inhibition of bacterial and fungal growth: M-8-Heiap has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membrane integrity and inducing oxidative stress.
2. Induction of apoptosis: M-8-Heiap has been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the p53 pathway.
3. Removal of heavy metals: M-8-Heiap has been shown to remove heavy metals from contaminated water by forming complexes with the metals and precipitating them out of solution.

Advantages And Limitations For Lab Experiments

M-8-Heiap has several advantages for lab experiments, including its simple synthesis method, potent antimicrobial and anticancer activity, and environmental remediation potential. However, there are also some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on M-8-Heiap, including:
1. Development of new antibiotics: M-8-Heiap has shown potent antimicrobial activity, making it a potential candidate for the development of new antibiotics to combat antibiotic-resistant bacteria.
2. Development of new anticancer drugs: M-8-Heiap has shown promising results in inducing apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs.
3. Environmental remediation: M-8-Heiap has shown potential for removing heavy metals from contaminated water, making it a potential candidate for the development of new environmental remediation technologies.
Conclusion
M-8-Heiap is a novel compound that has shown promising results in various scientific research applications, including antimicrobial and anticancer activity and environmental remediation potential. While there are still some limitations and unknowns about its mechanism of action, further research on M-8-Heiap could lead to the development of new antibiotics, anticancer drugs, and environmental remediation technologies.

Synthesis Methods

M-8-Heiap is synthesized by a simple and efficient method that involves the reaction of 8-hydroxyquinoline with maleimide in the presence of a catalyst. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.

properties

CAS RN

110090-92-1

Product Name

M-8-Heiap

Molecular Formula

C16H22N5O8P

Molecular Weight

443.35 g/mol

IUPAC Name

15-methoxy-21,21-dimethyl-15-oxo-11,14,16,20,22,24-hexaoxa-2,4,6,9-tetraza-15λ5-phosphapentacyclo[16.5.1.02,10.03,8.019,23]tetracosa-3,5,7,9-tetraen-7-amine

InChI

InChI=1S/C16H22N5O8P/c1-16(2)28-10-8-6-26-30(22,23-3)25-5-4-24-15-20-9-12(17)18-7-19-13(9)21(15)14(27-8)11(10)29-16/h7-8,10-11,14H,4-6H2,1-3H3,(H2,17,18,19)

InChI Key

CWTWQHCGTODVAN-UHFFFAOYSA-N

SMILES

CC1(OC2C3COP(=O)(OCCOC4=NC5=C(N=CN=C5N4C(C2O1)O3)N)OC)C

Canonical SMILES

CC1(OC2C3COP(=O)(OCCOC4=NC5=C(N=CN=C5N4C(C2O1)O3)N)OC)C

synonyms

M-8-HEIAP
methyl 8-(2''-hydroxyethoxy)-2',3'-O-isopropylideneadenosine-5',2''-phosphate
methyl 8-(2''-hydroxyethoxy)-2',3'-O-isopropylideneadenosine-5',2''-phosphate, (Sp)-isome

Origin of Product

United States

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